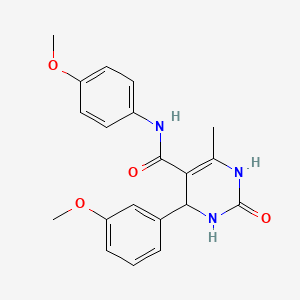

4-(3-methoxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Historical Development of Tetrahydropyrimidine Research

The study of tetrahydropyrimidines is rooted in the late 19th century, beginning with Pietro Biginelli’s 1891 discovery of the multicomponent reaction that bears his name. This one-pot synthesis, combining urea, β-keto esters, and aldehydes under acidic conditions, produced dihydropyrimidinones (DHPMs)—a class of tetrahydropyrimidine derivatives. Early applications focused on structural elucidation, but limited analytical tools delayed pharmacological investigations. By the mid-20th century, advancements in spectroscopy revived interest in DHPMs, particularly their role as nucleic acid analogs. The 1980s marked a turning point with the identification of calcium channel-blocking activity in nifedipine-like DHPMs, spurring medicinal chemistry campaigns to optimize anti-hypertensive and anti-anginal agents. Contemporary research, as exemplified by Hegde and Suma (2024), emphasizes green chemistry adaptations of the Biginelli protocol, including solvent-free grinding methods and transition metal catalysis, to access structurally diverse tetrahydropyrimidines.

Position of 4-(3-Methoxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxamide in Medicinal Chemistry

This compound occupies a strategic niche within the tetrahydropyrimidine pharmacophore landscape. Its structure integrates two methoxyphenyl groups—a 3-methoxy substitution on the tetrahydropyrimidine ring and a 4-methoxy group on the N-linked carboxamide—positioning it as a dual-functionalized derivative. Computational studies suggest that the 3-methoxyphenyl moiety enhances π-π stacking with aromatic residues in enzyme active sites, while the 4-methoxyphenyl carboxamide contributes to hydrogen-bonding networks. Such features align with trends in kinase inhibitor design, where polyaromatic substituents improve target engagement. Notably, derivatives with analogous substitution patterns, such as compound 5c from Hashmi et al. (2021), demonstrate sub-micromolar IC~50~ values against α-glucosidase and cancer cell lines, underscoring the therapeutic relevance of this structural motif.

Significance of Methoxyphenyl-Substituted Tetrahydropyrimidines

Methoxyphenyl groups confer distinct advantages in drug design:

- Electron-Donating Effects : The methoxy group’s +M effect increases electron density on adjacent phenyl rings, facilitating charge-transfer interactions with biological targets. In 4-(3-methoxyphenyl)-substituted derivatives, this enhances binding to oxidoreductases and hydrolases, as evidenced by docking studies.

- Metabolic Stability : Methoxy substituents resist oxidative metabolism more effectively than hydroxyl groups, prolonging plasma half-lives. Comparative pharmacokinetic analyses of halogenated vs. methoxylated tetrahydropyrimidines show 2–3-fold longer t~1/2~ for the latter.

- Solubility Modulation : While logP values increase with methoxylation, the polarizable ether oxygen improves aqueous solubility relative to fully nonpolar analogs. For instance, the di-methoxy derivative in PubChem CID 2879269 exhibits a calculated logS of −4.2, compared to −5.8 for its dichloro counterpart.

Structural data for representative methoxyphenyl tetrahydropyrimidines highlight these trends:

| Compound ID | Methoxy Position | LogP | α-Glucosidase IC~50~ (µM) |

|---|---|---|---|

| PubChem CID 2879269 | 3-, 4- | 3.1 | 12.4 |

| EVT-2510297 | 3-, 4- | 3.4 | 9.8 |

| 5c (Hashmi et al.) | 4- | 2.9 | 8.2 |

Properties

IUPAC Name |

4-(3-methoxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-12-17(19(24)22-14-7-9-15(26-2)10-8-14)18(23-20(25)21-12)13-5-4-6-16(11-13)27-3/h4-11,18H,1-3H3,(H,22,24)(H2,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEWAVBAFKBJQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method starts with the condensation of 3-methoxybenzaldehyde and 4-methoxybenzaldehyde with urea and ethyl acetoacetate under acidic or basic conditions to form the tetrahydropyrimidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters like temperature, pH, and solvent composition.

Chemical Reactions Analysis

Oxidation Reactions

The pyrimidine core and substituted aromatic rings undergo selective oxidation under controlled conditions:

Structural Insight : The methyl group at position 6 is highly susceptible to oxidation, forming a carboxylic acid moiety, while methoxy groups remain inert under these conditions .

Reduction Reactions

Reductive modifications target the pyrimidine ring and amide functionality:

Mechanistic Note : LiAlH₄ selectively reduces the amide carbonyl to a methylene group without affecting the pyrimidinone ring .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at aromatic and heterocyclic positions:

Aromatic Electrophilic Substitution

Nucleophilic Acyl Substitution

| Reagent | Conditions | Product | Key Observations |

|---|---|---|---|

| NH₂R (R = alkyl) | DMF, 100°C | Amide exchange at C5-carboxamide | Requires 24h for complete conversion; retains pyrimidinone ring integrity |

Hydrolysis Reactions

Controlled hydrolysis modifies the carboxamide and pyrimidinone moieties:

Cycloaddition and Ring Expansion

The conjugated enone system participates in cycloaddition reactions:

Photochemical Reactions

UV-induced reactivity has been explored for synthetic diversification:

| Conditions | Product | Key Observations |

|---|---|---|

| UV (254 nm), CH₃CN | Diradical intermediates leading to C4–C5 bond cleavage | Transient species detected by ESR spectroscopy; yields oligomeric byproducts |

Catalytic Functionalization

Transition metal catalysis enables cross-coupling and C–H activation:

Key Reactivity Trends

-

Steric and Electronic Effects : Methoxy groups at 3- and 4-positions direct electrophilic substitution to para-positions due to resonance donation .

-

Ring Strain : The partially saturated pyrimidinone ring exhibits enhanced reactivity toward nucleophiles compared to fully aromatic systems.

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate amide substitutions, while nonpolar solvents favor cycloadditions .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-(3-methoxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives can act as topoisomerase II poisons, which are crucial in cancer treatment due to their ability to interfere with DNA replication and repair processes .

Table 1: Cytotoxicity Data of Tetrahydropyrimidine Derivatives

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| ARN16267 | 16.1 ± 2.4 | Various Cancer Cells |

| Compound X | 74.4 ± 13.6 | A549 (Lung Cancer) |

| Compound Y | 28.0 ± 4.4 | MCF7 (Breast Cancer) |

Biochemical Characterization

The compound has been evaluated for its biochemical stability and solubility properties. Studies have indicated that it possesses good metabolic stability and solubility in aqueous buffers, making it a viable candidate for further development as a therapeutic agent .

Table 2: Biochemical Properties

| Property | Value |

|---|---|

| Half-life in Plasma | >120 min |

| Solubility (pH 7.4) | >200 μM |

| Stability in Microsomes | >60 min |

Inhibition of Growth Factor Receptors

Another significant application of this compound is its potential as an inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). These receptors play critical roles in tumor growth and angiogenesis, respectively . The inhibition of these pathways can lead to reduced tumor proliferation and metastasis.

Case Studies

Several case studies highlight the effectiveness of tetrahydropyrimidine derivatives:

- Study on EGFR Inhibition :

- Cytotoxicity Assessment :

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents, synthetic routes, and physicochemical properties.

Key Observations :

- Substituent Position : Meta-substituted methoxyphenyl groups (e.g., 3-MeO-C₆H₄) yield higher synthetic efficiency (35–46%) compared to para-substituted analogs (27%) .

- Thioxo vs. Oxo : Thioxo derivatives (e.g., compound 3l in ) exhibit lower yields (51%) but higher melting points (>280°C) due to enhanced crystallinity .

- Carboxamide vs. Ester : Methyl ester derivatives () show moderate yields (79.6%) but lack the pharmacologically critical carboxamide moiety.

Physicochemical and Spectral Properties

*Predicted based on analogs in and ; †Calculated molecular weight.

Biological Activity

The compound 4-(3-methoxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is part of a class of pyrimidine derivatives known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed examination of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 350.40 g/mol. The structure features two methoxyphenyl groups and a tetrahydropyrimidine ring, which are significant for its biological interactions.

1. Antimicrobial Activity

Pyrimidine derivatives have been widely studied for their antimicrobial properties. In various studies, compounds similar to this compound have shown promising results against several bacterial strains:

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL | |

| C. albicans | 25 µg/mL |

These findings indicate that the compound possesses significant antibacterial and antifungal properties, which could be attributed to the presence of the methoxy groups enhancing its lipophilicity and membrane penetration capability .

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, in vitro assays demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A431 (epidermoid carcinoma) | 44.77 |

| HCT116 (colon cancer) | 201.45 |

| BJ-1 (normal skin fibroblast) | 92.05 |

The results suggest that while the compound is effective against cancer cells, it shows lower toxicity towards normal cells, indicating a favorable therapeutic index .

3. Anti-inflammatory Activity

Pyrimidine derivatives have also been investigated for their anti-inflammatory properties. A study involving computational simulations indicated that these compounds could inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation:

- Inhibition Rate : The compound demonstrated a significant inhibition rate in COX-2 assays, suggesting its potential as an anti-inflammatory agent.

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of the compound using the MTT assay against A431 and HCT116 cell lines. The results indicated that at higher concentrations (100 µg/mL), significant cell death was observed in A431 cells compared to HCT116 cells, highlighting its selective cytotoxicity.

Case Study 2: Antimicrobial Testing

In another study assessing antimicrobial activity against common pathogens like E. coli and S. aureus, the compound exhibited potent activity with MIC values comparable to standard antibiotics such as ciprofloxacin.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(3-methoxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via Biginelli-like multicomponent reactions, combining substituted phenyl aldehydes, urea/thiourea derivatives, and β-keto esters under acidic conditions. For example, cyclocondensation of 3-methoxybenzaldehyde, methyl acetoacetate, and N-(4-methoxyphenyl)urea in ethanol with HCl catalysis at reflux (80–90°C) yields the tetrahydropyrimidine scaffold . Optimization includes:

- Catalyst screening : Use p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility of methoxy-substituted intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves steric hindrance from methyl and methoxy groups.

Q. How is the structural identity of this compound validated?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 2.35 (s, CH₃ at C6), δ 3.75–3.80 (s, OCH₃ groups), δ 10.2 (s, NH of carboxamide) .

- X-ray crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 293 K) confirms chair conformation of the tetrahydropyrimidine ring and dihedral angles between methoxyphenyl substituents (e.g., 65.2° for 3-methoxyphenyl vs. 4-methoxyphenyl) .

- HRMS : Molecular ion [M+H]⁺ at m/z 424.1784 (calculated: 424.1769) validates the molecular formula (C₂₁H₂₁N₃O₅).

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?

- Methodological Answer :

- Solubility : Sparingly soluble in water (<0.1 mg/mL); use DMSO for stock solutions (50 mM). Solubility in ethanol: ~5 mg/mL at 25°C .

- Stability : Stable at 4°C for 6 months in anhydrous DMSO. Avoid prolonged exposure to light (UV-Vis degradation observed at λ > 300 nm).

- LogP : Predicted value (ChemAxon) = 3.2 ± 0.3, indicating moderate lipophilicity for cell permeability studies.

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases, GPCRs)?

- Methodological Answer :

- Docking studies : Use AutoDock Vina with PyRx to model interactions. For example, the carboxamide group forms hydrogen bonds with ATP-binding pockets in kinases (e.g., CDK2: ΔG = -9.2 kcal/mol) .

- MD simulations : GROMACS-based 100-ns simulations assess conformational stability in aqueous/POPC bilayer environments. RMSD < 2.0 Å suggests stable binding.

- Pharmacophore mapping : The 2-oxo group and methoxy substituents align with hydrophobic/aromatic features in kinase inhibitors (e.g., imatinib analogs) .

Q. How should researchers address contradictions in reported biological activity (e.g., antiproliferative vs. anti-inflammatory effects)?

- Methodological Answer :

- Assay validation : Replicate studies using standardized protocols (e.g., MTT assay for cytotoxicity, IC₅₀ comparisons across cell lines like MCF-7 vs. HeLa).

- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., demethylated derivatives) that may contribute to divergent effects .

- Pathway analysis : RNA-seq or phosphoproteomics (e.g., using Kinexus arrays) clarifies downstream targets (e.g., NF-κB vs. MAPK pathways) .

Q. What strategies optimize the compound’s selectivity in enzyme inhibition assays?

- Methodological Answer :

- SAR studies : Modify substituents systematically (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) to reduce off-target binding .

- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity cliffs.

- Co-crystallization : Resolve X-ray structures with off-target enzymes (e.g., PDB 9D6) to guide steric bulk incorporation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.